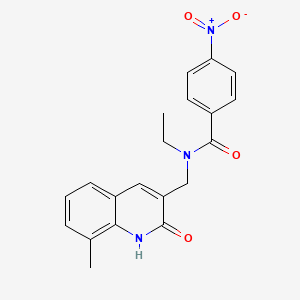
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide, commonly known as CHEB, is a chemical compound that has gained attention in the scientific community due to its potential medicinal properties. CHEB belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of CHEB is not fully understood. However, studies have shown that it interacts with various molecular targets, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). CHEB has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the production of TNF-α, a pro-inflammatory cytokine, and NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CHEB has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammatory diseases. It also exhibits antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, CHEB has been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CHEB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, there are also limitations to its use. CHEB is a relatively new compound, and its biological activity and mechanism of action are not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on CHEB. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential as an antitumor agent. Studies have shown that CHEB exhibits antitumor activity in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Finally, the mechanism of action of CHEB is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Métodos De Síntesis
The synthesis of CHEB involves the reaction of 2-ethoxy-5-chlorobenzenesulfonyl chloride with piperidine-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with propargyl bromide to obtain CHEB. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
CHEB has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Several studies have investigated the effects of CHEB on various biological systems, including the immune system, nervous system, and cardiovascular system.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-15(2)26-32(28,29)22-13-16(9-11-21(22)30-3)23(27)25-19-14-17(24)10-12-20(19)31-18-7-5-4-6-8-18/h4-15,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPWDYZVLBGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

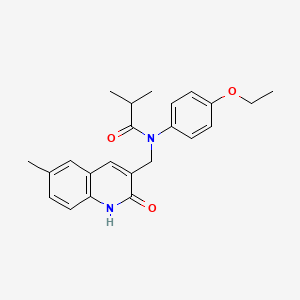
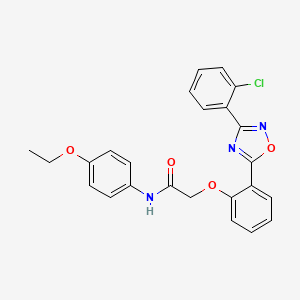

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)
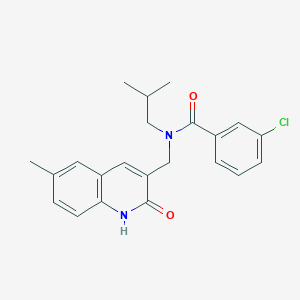
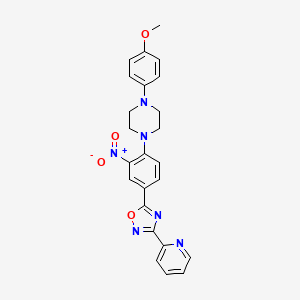

![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)

